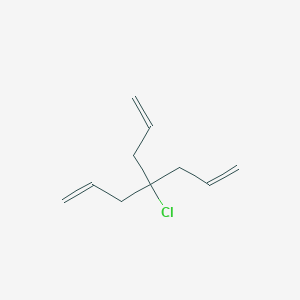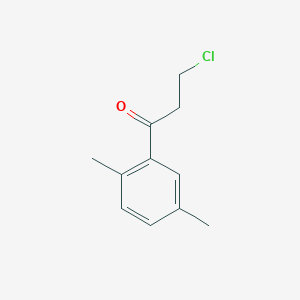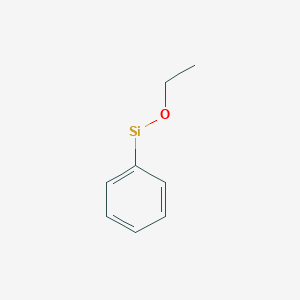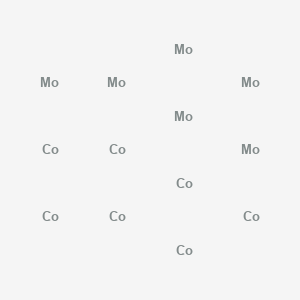
Cobalt--molybdenum (7/6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–molybdenum (7/6) is a bimetallic compound that combines the properties of cobalt and molybdenum. This compound is known for its catalytic properties and is widely used in various industrial and scientific applications. The combination of cobalt and molybdenum enhances the compound’s stability and reactivity, making it a valuable material in fields such as catalysis, energy storage, and environmental remediation.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (7/6) can be synthesized through various methods, including chemical vapor deposition, solvothermal synthesis, and impregnation techniques. One common method involves the co-precipitation of cobalt and molybdenum salts, followed by calcination to form the desired bimetallic compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (7/6) is often produced using large-scale impregnation methods. This involves mixing cobalt and molybdenum precursors with a support material, such as alumina, followed by drying and calcination. This method ensures uniform distribution of the metals on the support, enhancing the catalytic properties of the compound .
化学反応の分析
Types of Reactions: Cobalt–molybdenum (7/6) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the compound’s catalytic properties, making it an effective catalyst in processes such as hydrodesulfurization and hydrogenation .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (7/6) include hydrogen, oxygen, and sulfur compounds. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes. For example, in hydrodesulfurization, the compound is used at high temperatures and pressures to remove sulfur from petroleum products .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (7/6) depend on the specific reaction and conditions. In hydrodesulfurization, the primary products are hydrogen sulfide and desulfurized hydrocarbons. In hydrogenation reactions, the compound facilitates the addition of hydrogen to unsaturated organic compounds, resulting in saturated products .
科学的研究の応用
Cobalt–molybdenum (7/6) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and hydrodesulfurization. In biology, the compound is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. In medicine, cobalt–molybdenum (7/6) is being explored for its potential in cancer therapy and as an antimicrobial agent. In industry, the compound is used in the production of clean fuels, environmental remediation, and energy storage devices .
作用機序
The mechanism of action of cobalt–molybdenum (7/6) involves the synergistic interaction between cobalt and molybdenum atoms. This interaction enhances the compound’s catalytic properties, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in hydrodesulfurization, the compound interacts with sulfur-containing molecules, breaking the sulfur-carbon bonds and converting them into hydrogen sulfide and desulfurized hydrocarbons .
類似化合物との比較
Cobalt–molybdenum (7/6) is unique compared to other similar compounds due to its enhanced catalytic properties and stability. Similar compounds include cobalt-molybdenum sulfides, cobalt-molybdenum borides, and cobalt-molybdenum carbides. These compounds also exhibit catalytic properties but may differ in terms of reactivity, stability, and specific applications. For example, cobalt-molybdenum sulfides are commonly used in hydrodesulfurization, while cobalt-molybdenum borides are used in electrocatalysis .
特性
CAS番号 |
12134-10-0 |
|---|---|
分子式 |
Co7Mo6 |
分子量 |
988.2 g/mol |
IUPAC名 |
cobalt;molybdenum |
InChI |
InChI=1S/7Co.6Mo |
InChIキー |
WLBIPUOQUWRMTD-UHFFFAOYSA-N |
正規SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



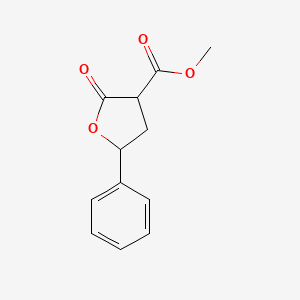


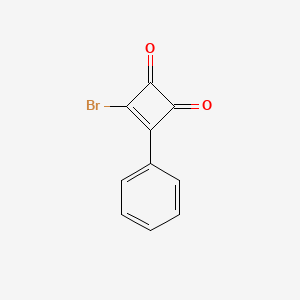
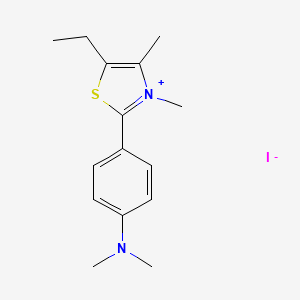
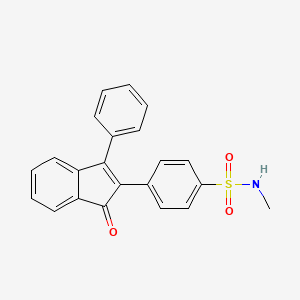

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
